molecular formula C10H7F3N2 B2364742 1-(Trifluoromethyl)isoquinolin-5-amine CAS No. 1822686-60-1

1-(Trifluoromethyl)isoquinolin-5-amine

Cat. No.: B2364742
CAS No.: 1822686-60-1
M. Wt: 212.175
InChI Key: LTAWXRMJRGSKKM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Trifluoromethyl)isoquinolin-5-amine can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This method typically employs strong acids or bases as catalysts, which can lead to the formation of isomers and side products . Another method involves the direct introduction of a trifluoromethyl group onto the isoquinoline ring, which can be achieved using reagents such as CF3SO2Na under mild conditions . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity while minimizing environmental impact.

Chemical Reactions Analysis

1-(Trifluoromethyl)isoquinolin-5-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)isoquinolin-5-amine involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in the progression of cancer or inflammation, thereby exerting its anti-cancer or anti-inflammatory effects .

Comparison with Similar Compounds

1-(Trifluoromethyl)isoquinolin-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(trifluoromethyl)isoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)9-7-2-1-3-8(14)6(7)4-5-15-9/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAWXRMJRGSKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(F)(F)F)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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